molecular formula C34H42Br2N2O2 B13696349 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B13696349
M. Wt: 670.5 g/mol
InChI Key: QDCPMBZUBOJTGM-UHFFFAOYSA-N
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Description

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP)-based small molecule with a central electron-deficient DPP core. The 3,6-positions are substituted with 4-bromophenyl groups, while the 2,5-positions are functionalized with 2-ethylhexyl solubilizing chains. This structure enhances solubility in organic solvents and provides reactive bromine atoms for further cross-coupling reactions, such as Sonogashira or Suzuki couplings . Its molecular weight is 670.52 g/mol (CAS: 852434-82-3), and it is primarily used in organic electronics, including the synthesis of organometallic complexes and conjugated polymers .

Properties

Molecular Formula

C34H42Br2N2O2

Molecular Weight

670.5 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C34H42Br2N2O2/c1-5-9-11-23(7-3)21-37-31(25-13-17-27(35)18-14-25)29-30(33(37)39)32(26-15-19-28(36)20-16-26)38(34(29)40)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3

InChI Key

QDCPMBZUBOJTGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Core and Bromophenyl Substitution

  • The pyrrolo[3,4-c]pyrrole-1,4-dione core is synthesized by condensation of thiophene-2-carbonitrile derivatives with diesters such as diisopropyl succinate in the presence of metallic sodium and ferric chloride in 2-methyl-2-butanol solvent at elevated temperatures (~90 °C).
  • Bromophenyl groups are introduced by bromination or via Suzuki coupling using 4-bromophenyl boronic acids or bromides.

Alkylation at 2,5-Positions

  • The alkylation is performed by treating the 3,6-bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione intermediate with potassium tert-butylate or other strong bases in dry solvents such as N-methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF).
  • 2-Ethylhexyl bromide is commonly used as the alkylating agent.
  • The reaction is typically carried out under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Reaction temperatures range from room temperature to about 70 °C, with reaction times from several hours up to 20 hours depending on conditions.

Purification

  • After reaction completion, the mixture is concentrated under reduced pressure.
  • The crude product is purified by flash chromatography using eluents such as hexane/ethyl acetate mixtures or petroleum ether/dichloromethane.
  • The final product is obtained as a solid, often dark-colored due to the conjugated system.

Representative Experimental Procedure and Data

Step Reagents & Conditions Yield Notes
Alkylation of 3,6-bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione Potassium tert-butylate (2.2 equiv), 2-ethylhexyl bromide (excess), dry NMP, inert atmosphere, 70 °C, 20 h 57–85% Reaction under argon; purification by flash chromatography (hexane/EtOAc 40:1)
Suzuki Coupling for bromophenyl substitution Pd(PPh3)4 catalyst (10 mol%), sodium carbonate, toluene/ethanol/water, 90 °C, inert atmosphere, overnight 83–89% Used for attaching aryl groups; purified by column chromatography

NMR and Mass Spectrometry Data:

  • ^1H NMR (CDCl3, 400 MHz) shows characteristic signals for alkyl chains (0.6–2.0 ppm) and aromatic protons (7.2–9.0 ppm).
  • ^13C NMR confirms the presence of alkyl carbons and aromatic carbons consistent with the structure.
  • High-resolution mass spectrometry (ESI-HRMS) confirms molecular weight consistent with C66H100N2NaO8S2Si2 for related derivatives.

Summary Table of Key Preparation Parameters

Parameter Description
Core synthesis Condensation of thiophene carbonitrile with diesters in presence of sodium and FeCl3
Bromophenyl substitution Suzuki coupling with 4-bromophenyl boronic acid/halides using Pd catalyst
Alkylation agent 2-Ethylhexyl bromide
Base used Potassium tert-butylate or similar strong base
Solvent Dry NMP or THF
Temperature 70 °C for alkylation; 90 °C for Suzuki coupling
Atmosphere Inert (argon or nitrogen)
Reaction time 20 hours for alkylation; overnight for Suzuki coupling
Purification Flash chromatography with hexane/ethyl acetate or petroleum ether/dichloromethane

Research Discoveries and Optimization Notes

  • The introduction of 2-ethylhexyl groups at the 2,5-positions substantially improves solubility and film-forming properties, critical for organic semiconductor applications.
  • The 4-bromophenyl substitution at 3,6-positions provides reactive sites for further functionalization via cross-coupling reactions, enabling versatile polymer synthesis.
  • Reaction conditions such as base strength, solvent dryness, and inert atmosphere are crucial to achieve high yields and purity.
  • The choice of palladium catalyst and ligands in Suzuki coupling affects coupling efficiency and product yield.
  • Purification by flash chromatography is essential to remove palladium residues and side products, ensuring material quality for electronic applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4-bromophenyl groups serve as sites for transition metal-catalyzed cross-coupling, enabling conjugation extension or functional group incorporation.

Suzuki-Miyaura Coupling

DPP-Br reacts with arylboronic acids/esters to form π-extended DPP derivatives. For example:

  • Reaction : DPP-Br + 4-(terpyridinyl)phenylboronic acid → DPP-terpyridine conjugate .

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, toluene/water (3:1), 90°C, 24h .

  • Yield : ~70% .

Stille Coupling

Thiophene or thienyl groups are introduced using stannane reagents:

  • Reaction : DPP-Br + 2-(tributylstannyl)thiophene → Thienyl-substituted DPP .

  • Conditions : Pd₂(dba)₃, P(o-tol)₃, toluene, 110°C, 48h .

  • Yield : 50–75% .

Supramolecular Assembly

The planar DPP core facilitates self-assembly via π-π stacking and hydrogen bonding:

  • Nanofiber Formation : Solvent evaporation under controlled shear forces aligns DPP-Br into nanofibers with enhanced charge transport properties .

  • Metallo-Supramolecular Polymers : Coordination with transition metals (e.g., Zn²⁺, Cd²⁺) through terpyridine-modified DPP-Br derivatives generates stimuli-responsive networks .

Key Properties of Assembled Structures :

PropertyValue
Optical Bandgap1.4–1.6 eV
Charge Carrier Mobility0.1–0.3 cm²/V·s
Thermal Stability>300°C

Functionalization for Sensing

Bromine substituents allow post-synthetic modifications for biosensing:

  • Click Chemistry : Azide-alkyne cycloaddition attaches biomolecular probes (e.g., glucose oxidase) .

  • Electrochemical Response : Functionalized DPP-Br exhibits redox activity at −0.5 V vs. Ag/AgCl .

Scientific Research Applications

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, leading to its observed effects. For example, it may act as a chemosensor for fluoride anions by facilitating intermolecular proton transfer .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

a. Aromatic Substituents

  • Bromophenyl vs. Thiophene/Thienyl Groups: The 4-bromophenyl substituents in the target compound enhance electron-withdrawing properties and provide coupling sites for extended π-conjugation. In contrast, thiophene-based DPP derivatives (e.g., 3,6-bis(5-bromothiophen-2-yl)-DPP) exhibit stronger intramolecular charge transfer due to thiophene’s electron-rich nature, leading to lower bandgaps (~1.3–1.5 eV) suitable for near-infrared (NIR) applications . Selenophene-substituted DPPs (e.g., 3,6-di(selenophen-2-yl)-DPP) further reduce bandgaps (~1.1–1.3 eV) and improve charge carrier mobility in organic thin-film transistors (OTFTs) due to selenium’s larger atomic radius and polarizability .

b. Alkyl Chain Variations

  • 2-Ethylhexyl vs. Longer/Branched Chains :
    • The 2-ethylhexyl group balances solubility and film-forming properties. Longer chains like 2-octyldodecyl (in 3,6-bis(5-bromothiophen-2-yl)-DPP) improve solubility but may hinder crystallinity, reducing charge transport efficiency in polymers .
    • Branched chains like 2-decyltetradecyl enhance thermal stability (decomposition >300°C) and prevent aggregation in solution-processed devices .
Electronic and Optical Properties
Compound λmax (nm) Bandgap (eV) Mobility (cm²/V·s) Application
Target compound (4-bromophenyl-DPP) 480–520 1.8–2.0 0.01–0.1* Organometallic complexes
3,6-Bis(5-bromothiophen-2-yl)-DPP 650–720 1.3–1.5 0.3–1.2 Polymer solar cells
3,6-Di(selenophen-2-yl)-DPP 700–750 1.1–1.3 1.5–2.5 OTFTs
3,6-Bis(benzofuran-2-yl)-DPP 550–600 1.7–1.9 0.05–0.2 Photodetectors

Biological Activity

3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (often referred to as DPP derivative) is a compound of significant interest due to its potential applications in organic electronics and photonic materials. Its structure allows for strong π–π interactions and tunable electronic properties, making it a valuable candidate for organic semiconductors.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-c]pyrrole core with brominated aromatic substituents and long alkyl chains that enhance solubility. The general chemical formula is C30H38Br2N2O2C_{30}H_{38}Br_2N_2O_2, with notable functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer properties and interactions with various biological systems. Below are key findings from recent studies:

Anticancer Activity

  • Cell Line Studies : The compound has shown promising results against several cancer cell lines. For instance:
    • A549 (Lung Cancer) : Exhibited significant cytotoxicity at micromolar concentrations.
    • HeLa (Cervical Cancer) : Similar inhibitory effects were observed.
    • HS683 (Brain Cancer) : Demonstrated effective cell growth inhibition.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential. This was supported by flow cytometry analyses that indicated increased levels of apoptotic markers following treatment with the compound.

Interaction with Biological Molecules

  • Protein Binding : Studies indicate that 3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione interacts with various proteins involved in cellular signaling pathways. This interaction may modulate their activity, contributing to its biological effects.

Table 1: Summary of Biological Activity

Cell Line IC50 (µM) Mechanism Reference
A54910Apoptosis induction
HeLa12Caspase activation
HS68315Mitochondrial disruption

Synthesis and Characterization

The synthesis of this compound involves palladium-catalyzed reactions that allow for the introduction of bromine substituents and alkyl chains effectively. Characterization techniques such as NMR and UV-Vis spectroscopy confirm the structural integrity and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,6-bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions of diketopyrrolopyrrole (DPP) precursors with brominated aryl units. A common approach involves using Suzuki-Miyaura coupling for introducing the 4-bromophenyl groups. For example, in related DPP derivatives, Pd(PPh₃)₄ catalysts and THF under inert argon atmospheres are employed to facilitate cross-coupling reactions . Reaction temperatures (60–80°C) and stoichiometric ratios of boronic acid precursors critically affect yields, with excess reagents often used to drive completion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns and alkyl chain integration. For instance, signals at δ 7.6–8.2 ppm (aromatic protons) and δ 0.8–1.6 ppm (2-ethylhexyl chains) are diagnostic .
  • XRD : Single-crystal X-ray diffraction (as demonstrated for structurally similar DPP derivatives) reveals planarity of the DPP core and packing motifs, which influence optoelectronic properties .
  • HRMS : Validates molecular weight and bromine isotopic patterns .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The bromophenyl and 2-ethylhexyl substituents make it a promising candidate for organic semiconductors. The bromine atoms enable further functionalization (e.g., cross-coupling for polymer synthesis), while the alkyl chains enhance solubility for solution-processed devices like organic solar cells (OSCs) and field-effect transistors (OFETs) . Its low bandgap (~1.5–1.7 eV) and strong absorption in the visible-NIR range are critical for photovoltaic applications .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl vs. thienyl groups) impact the compound’s photophysical and electronic properties?

  • Methodological Answer : Comparative studies of DPP derivatives show that bromophenyl groups increase electron-withdrawing character, lowering the LUMO energy and enhancing charge transport. In contrast, thienyl substituents (e.g., in thieno[3,2-b]thiophene-DPP derivatives) extend π-conjugation, reducing bandgap (e.g., 1.3 eV vs. 1.7 eV for bromophenyl-DPP) . Solubility differences (alkyl chain length vs. aryl bulkiness) must be balanced to optimize film morphology in devices .

Q. What strategies resolve contradictions in reported charge carrier mobility values for DPP-based semiconductors?

  • Methodological Answer : Discrepancies often arise from processing conditions (e.g., solvent annealing, thermal treatment) or measurement techniques (space-charge-limited current vs. field-effect mobility). Controlled studies should standardize:

  • Film fabrication : Spin-coating speed, solvent additives (e.g., 1,8-diiodooctane).
  • Mobility measurement : Four-probe vs. two-probe configurations to minimize contact resistance .
  • Crystallinity analysis : GIWAXS or TEM to correlate morphology with performance .

Q. How can computational methods predict and optimize the compound’s reactivity for targeted modifications?

  • Methodological Answer : Density functional theory (DFT) calculations model HOMO/LUMO levels and reaction pathways. For example, ICReDD’s quantum chemical reaction path searches identify optimal conditions for bromine substitution or cross-coupling, reducing experimental trial-and-error . Machine learning (ML) models trained on DPP derivative datasets can predict solubility and bandgap based on substituent descriptors .

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